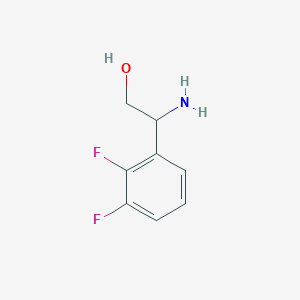

2-Amino-2-(2,3-difluorophenyl)ethan-1-ol

Descripción

2-Amino-2-(2,3-difluorophenyl)ethan-1-ol is a β-amino alcohol featuring a phenyl ring substituted with fluorine atoms at the 2- and 3-positions. Its structural framework—comprising an ethanol backbone, amino group, and fluorinated aromatic ring—renders it valuable for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological activity in drug discovery .

Propiedades

Fórmula molecular |

C8H9F2NO |

|---|---|

Peso molecular |

173.16 g/mol |

Nombre IUPAC |

2-amino-2-(2,3-difluorophenyl)ethanol |

InChI |

InChI=1S/C8H9F2NO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2 |

Clave InChI |

QVPLGRFDOCDVNE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)F)F)C(CO)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol typically involves the reaction of 2,3-difluorobenzaldehyde with an appropriate amine source under controlled conditions. One common method involves the reduction of the corresponding Schiff base, which is formed by the condensation of 2,3-difluorobenzaldehyde with an amine. The reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-(2,3-difluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of difluorophenyl ketones or aldehydes.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amines or amides.

Aplicaciones Científicas De Investigación

2-Amino-2-(2,3-difluorophenyl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Key Findings and Implications

Substituent Position : 2,3-Difluoro substitution balances electronic effects and steric bulk, making it preferable over 2,6-difluoro isomers in chiral resolution .

Halogen Type : Chlorine substitution increases molecular weight and alters reactivity but may reduce metabolic stability compared to fluorine .

Salt Forms : Hydrochloride salts improve handling and purity, critical for pharmaceutical manufacturing .

Q & A

Basic: What are the recommended synthetic routes for 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol, and how can enantiomeric purity be ensured?

Methodological Answer:

The synthesis typically involves reductive amination of 2,3-difluorophenylglyoxal using chiral catalysts or auxiliaries to achieve enantioselectivity. For example:

Chiral Resolution : Use (S)- or (R)-mandelic acid derivatives as resolving agents to separate enantiomers post-synthesis .

Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to reduce the ketone intermediate, ensuring >90% enantiomeric excess (ee) .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization in ethanol-water mixtures enhances purity. Confirm ee via chiral HPLC (e.g., Chiralpak AD-H column) .

Advanced: How can computational modeling elucidate the compound’s interaction with serotonin receptors?

Methodological Answer:

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can predict binding modes:

Docking : Use the crystal structure of the 5-HT2A receptor (PDB ID: 6WGT) to identify key interactions (e.g., hydrogen bonds with Ser159, halogen bonding with 2,3-difluoro substituents) .

MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives with stronger affinity .

Basic: What analytical techniques validate the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is recommended:

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.6–4.2 ppm (CH₂OH), δ 6.8–7.4 ppm (aromatic protons).

- ¹⁹F NMR : Distinct signals for 2-F and 3-F at δ -115 to -125 ppm .

Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 202.1) confirms molecular weight.

IR Spectroscopy : Bands at 3300 cm⁻¹ (OH/NH) and 1600 cm⁻¹ (C-F) .

Advanced: How can discrepancies in enzyme inhibition studies (e.g., IC50 variability) be systematically addressed?

Methodological Answer:

Contradictions often arise from:

Enantiomer Purity : Verify ee via chiral HPLC. Impure samples may show skewed IC50 values .

Assay Conditions : Standardize buffer pH (7.4 vs. 6.8), ionic strength, and temperature (25°C vs. 37°C). For fluorinated compounds, avoid phosphate buffers that may chelate fluorine .

Fluorine Positioning : Compare 2,3-difluoro vs. 3,5-difluoro analogs; 2,3-substitution may enhance steric hindrance, reducing binding .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Adhere to:

PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride fumes .

Waste Disposal : Collect organic waste in halogen-specific containers; consult EPA guidelines for fluorinated compound disposal .

Advanced: What formulation strategies improve aqueous solubility for in vitro assays?

Methodological Answer:

Salt Formation : Hydrochloride salts (e.g., this compound·HCl) enhance solubility up to 50 mg/mL in PBS .

Co-Solvents : Use 10% DMSO or cyclodextrin inclusion complexes to stabilize the compound in aqueous media .

pH Adjustment : Adjust to pH 3–4 (HCl) to protonate the amine, preventing precipitation .

Basic: How does the 2,3-difluorophenyl moiety influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The fluorine atoms act as electron-withdrawing groups, activating the phenyl ring for electrophilic substitution:

Ortho/para Directing : Fluorine at position 2 directs incoming nucleophiles to positions 4 or 2.

Reactivity : React with NaN₃ in DMF at 80°C to introduce azide groups, forming intermediates for click chemistry .

Advanced: What mechanistic insights explain the compound’s biofilm inhibition in bacterial models?

Methodological Answer:

The compound disrupts quorum sensing (QS) pathways:

QS Interference : Downregulates LuxR-type receptors in E. coli, reducing EPS production (confirmed via RT-qPCR) .

Synergy Testing : Combine with sub-inhibitory concentrations of ciprofloxacin; use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.